3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide
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Overview
Description
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonating agent like chlorosulfonic acid to yield the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonamide group can undergo reduction.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding carbonyl or amine derivatives.
Scientific Research Applications
3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth. This compound may also interact with other proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-hydroxybenzoic acid
- 3,5-Dichloroaniline
- 4-Hydroxy-N-phenylbenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 3,5-Dichloro-4-hydroxy-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry .
Properties
CAS No. |
65501-82-8 |
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Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-6-9(7-11(14)12(10)16)19(17,18)15-8-4-2-1-3-5-8/h1-7,15-16H |
InChI Key |
FMKMAOYPQLNWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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